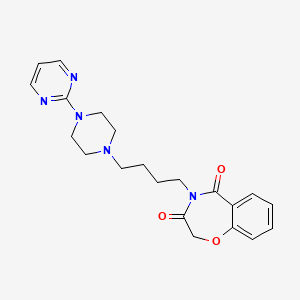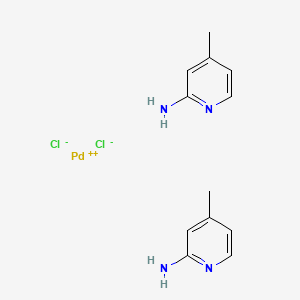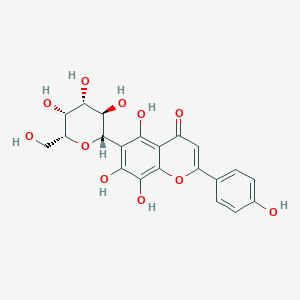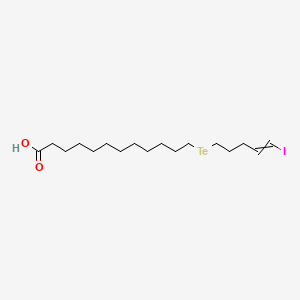
Benzene-1,2,3-triamine
Overview
Description
Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene, is an organic compound with the molecular formula C6H9N3. It is a derivative of benzene where three amino groups are attached to the benzene ring at positions 1, 2, and 3. This compound is a white to pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method for preparing this compound involves the catalytic hydrogenation of 2,4-dinitroaniline in the presence of a catalyst such as palladium on carbon.
Reduction of Nitro Compounds: Another method involves the reduction of 1,2,3-trinitrobenzene using reducing agents like tin and hydrochloric acid.
Industrial Production Methods:
Large-Scale Hydrogenation: Industrial production often employs large-scale catalytic hydrogenation processes using hydrogen gas and a suitable catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including quinones and other aromatic compounds.
Reduction: The compound can be further reduced to form derivatives with additional amino groups or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Conditions for substitution reactions typically involve the use of halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones and other aromatic compounds.
Reduction Products: Derivatives with additional amino groups.
Substitution Products: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
Benzene-1,2,3-triamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,2,3-triamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino groups in this compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The compound can modulate oxidative stress pathways, influence gene expression, and affect cellular signaling processes.
Comparison with Similar Compounds
Benzene-1,2,4-triamine: This compound has amino groups at positions 1, 2, and 4 and is used in the production of dyes and polymers.
Uniqueness of Benzene-1,2,3-triamine:
Positional Isomerism: The unique arrangement of amino groups at positions 1, 2, and 3 gives this compound distinct chemical and physical properties compared to its isomers.
Properties
IUPAC Name |
benzene-1,2,3-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKPLVTMFHRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870677 | |
| Record name | 1,2,3-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-32-2, 30350-48-2 | |
| Record name | 1,2,3-Benzenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Benzenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenetriamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-BENZENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of Benzene-1,2,3-triamine in a dye molecule contribute to its non-linear optical properties?
A1: this compound acts as a strong electron-donating group due to the presence of three amino (-NH2) groups attached to the benzene ring. When incorporated into a donor-acceptor dye molecule, this compound enhances the molecule's ability to exhibit charge transfer (CT). This CT arises from the donation of electrons from the this compound (donor) to the acceptor moiety upon excitation. This efficient CT process significantly contributes to the molecule's non-linear optical response, particularly its second-order polarizability [].
Q2: Can you provide an example of a specific dye molecule containing this compound and its calculated NLO properties from the research?
A2: The research highlights dye 5, chemically named 5-(2-(4-chlorophenyl)ethynyl)this compound, as a prime example. This molecule features this compound as the donor linked through an ethynyl bridge to a chlorophenyl group acting as the acceptor. DFT calculations reveal that this dye exhibits a significant second-order polarizability of approximately 4600 a.u., signifying its potential for NLO applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)




![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)




